molecular formula C7H15Cl2N3O B13467064 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride

Cat. No.: B13467064
M. Wt: 228.12 g/mol
InChI Key: MMJQYPPYGCDKAZ-UHFFFAOYSA-N
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Description

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is a chemical compound with a molecular formula of C7H13N3O·2HCl. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of enzymes like p38MAPK and various kinases . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride include other aminopyrazole derivatives, such as:

  • 3-aminopyrazoles
  • 4-aminopyrazoles
  • 5-aminopyrazoles

These compounds share the pyrazole ring structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Biological Activity

4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is a compound that features a pyrazole ring substituted with an amino group and a butanol chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions.
  • Attachment of the Butanol Chain : Alkylation of the pyrazole ring with a suitable butanol derivative.
  • Formation of the Dihydrochloride Salt : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various synthesized pyrazole carboxamides demonstrated notable antifungal activity against strains like Candida albicans and Staphylococcus aureus . The mechanism behind this activity may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Pyrazoles have been reported to possess anticancer activities, particularly against breast cancer cells. For instance, compounds derived from pyrazole structures were tested for cytotoxicity in MCF-7 and MDA-MB-231 cell lines, showing promising results when combined with conventional chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds have been evaluated for their effects on COX enzymes, which play a crucial role in inflammation pathways. Certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The amino group and the pyrazole ring facilitate binding to these targets, influencing various biochemical pathways.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureKey Biological Activity
4-amino-1H-pyrazoleStructureAntitumor activity
4-amino-1-methylpyrazoleStructureAntibacterial properties
4-(4-amino-1H-pyrazol-1-yl)acetic acidStructureAnti-inflammatory effects

This comparison highlights how variations in structure can influence biological activity.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that specific pyrazole derivatives enhanced the cytotoxic effects of doxorubicin on breast cancer cells, suggesting possible clinical applications in combination therapies.
  • Antimicrobial Screening : Various pyrazole compounds were screened against multiple bacterial strains, revealing significant inhibitory effects and potential as new antimicrobial agents.

Properties

Molecular Formula

C7H15Cl2N3O

Molecular Weight

228.12 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)butan-1-ol;dihydrochloride

InChI

InChI=1S/C7H13N3O.2ClH/c8-7-5-9-10(6-7)3-1-2-4-11;;/h5-6,11H,1-4,8H2;2*1H

InChI Key

MMJQYPPYGCDKAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCO)N.Cl.Cl

Origin of Product

United States

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